
7-methyl-2,3-dihydro-1H-indene-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a methyl group at the 7th position and a carboxylic acid group at the 5th position on the indene ring, making it a unique and valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Japp-Klingemann reaction can be employed, where phenyldiazonium chloride reacts with a suitable cyclohexanone derivative to form the indene structure . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid in toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid may involve large-scale organic synthesis processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The indene ring structure allows for π-π interactions with aromatic amino acids in proteins, further modulating their function. These interactions can affect various biochemical pathways, making the compound valuable for therapeutic and research purposes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-indene-5-carboxylic acid: Lacks the methyl group at the 7th position, resulting in different chemical properties and reactivity.
7-methyl-1H-indene-5-carboxylic acid: Does not have the dihydro structure, affecting its stability and reactivity.
1H-indene-5-carboxylic acid: Lacks both the methyl group and the dihydro structure, leading to distinct chemical behavior.
Uniqueness
7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to the presence of both the methyl group and the dihydro structure, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c1-7-5-9(11(12)13)6-8-3-2-4-10(7)8/h5-6H,2-4H2,1H3,(H,12,13) |
Clave InChI |
NAXGLUYGKXUKII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



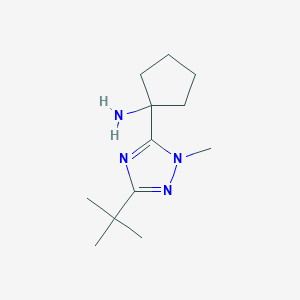
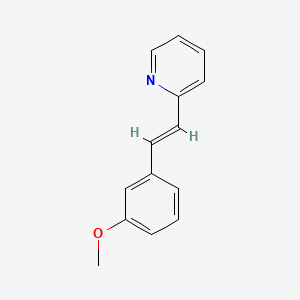
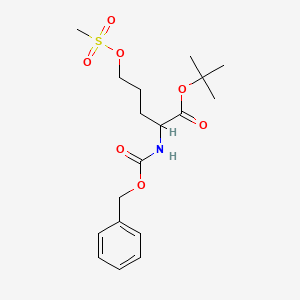
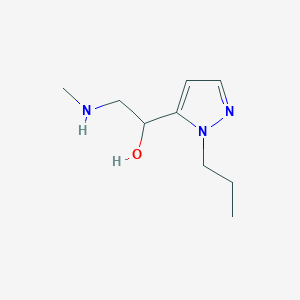
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)

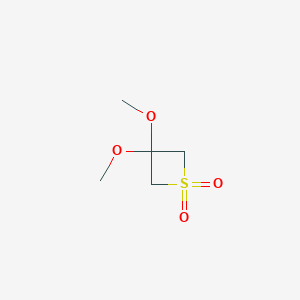
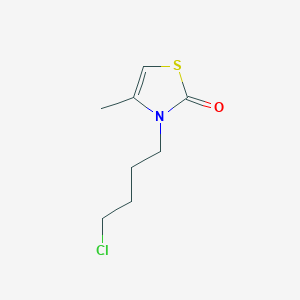
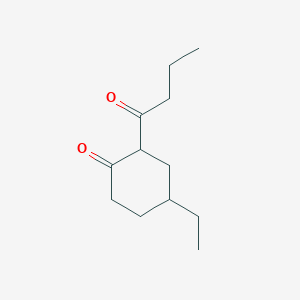
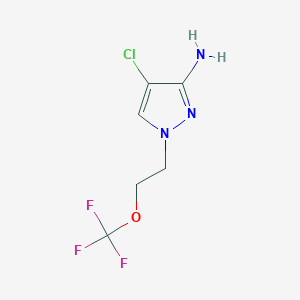
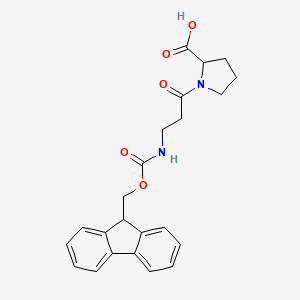
![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)

